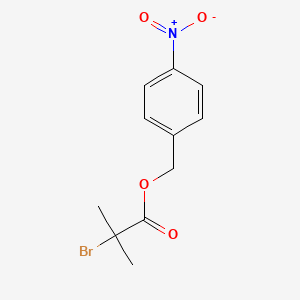







|
REACTION_CXSMILES
|
[N+:1]([C:4]1[CH:11]=[CH:10][C:7]([CH2:8][OH:9])=[CH:6][CH:5]=1)([O-:3])=[O:2].N1[CH:17]=[CH:16][CH:15]=CC=1.[Br:18]C(Br)C(C)C.CC[O:26][CH2:27]C>>[Br:18][C:16]([CH3:15])([CH3:17])[C:27]([O:9][CH2:8][C:7]1[CH:6]=[CH:5][C:4]([N+:1]([O-:3])=[O:2])=[CH:11][CH:10]=1)=[O:26]
|


|
Name
|
|
|
Quantity
|
8.9 mL
|
|
Type
|
reactant
|
|
Smiles
|
N1=CC=CC=C1
|
|
Name
|
|
|
Quantity
|
25.3 g
|
|
Type
|
reactant
|
|
Smiles
|
BrC(C(C)C)Br
|
|
Name
|
|
|
Quantity
|
15.3 g
|
|
Type
|
reactant
|
|
Smiles
|
[N+](=O)([O-])C1=CC=C(CO)C=C1
|
|
Name
|
|
|
Quantity
|
250 mL
|
|
Type
|
reactant
|
|
Smiles
|
CCOCC
|


|
Type
|
CUSTOM
|
|
Details
|
stirring
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
TEMPERATURE
|
|
Details
|
cooling
|
|
Type
|
STIRRING
|
|
Details
|
The mixture is stirred at room temperature for 5 hours
|
|
Duration
|
5 h
|
|
Type
|
CUSTOM
|
|
Details
|
the resultant crystalline precipitate is separated by filtration
|
|
Type
|
WASH
|
|
Details
|
washed with ether
|
|
Type
|
ADDITION
|
|
Details
|
150 ml of ethyl acetate is added
|
|
Type
|
WASH
|
|
Details
|
The mixture is washed with dilute hydrochloric acid, water, aqueous sodium hydrogen carbonate and aqueous sodium chloride in this order
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over anhydrous magnesium sulfate
|
|
Type
|
DISTILLATION
|
|
Details
|
The solvent is then distilled off under reduced pressure
|
|
Type
|
CUSTOM
|
|
Details
|
the residue is chromatographed on a silica gel column [silica gel: 600 g; eluent: chloroform-hexane (1:1)]
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
BrC(C(=O)OCC1=CC=C(C=C1)[N+](=O)[O-])(C)C
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 29.6 g |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |